2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid
Description
Properties
IUPAC Name |
2-[(4-morpholin-4-yl-3-nitrophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O7S/c16-12(17)8-13-23(20,21)9-1-2-10(11(7-9)15(18)19)14-3-5-22-6-4-14/h1-2,7,13H,3-6,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUHIZOJKWVOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific solvents and temperature controls to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the sulfonamide moiety .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its functional groups allow for various chemical modifications that can lead to novel therapeutic agents .
Biology
- Antimicrobial Properties : Studies have indicated that compounds containing morpholine motifs exhibit significant antimicrobial activities. In vitro assays have demonstrated effectiveness against various pathogens, including bacteria and fungi .
- Anticancer Activity : Preliminary research suggests potential anticancer properties, with ongoing studies focusing on the mechanisms through which this compound may inhibit tumor growth and proliferation .
Medicine
- Therapeutic Potential : The compound is under investigation for its potential use in treating conditions such as infections and cancer. Its ability to interact with multiple biological targets makes it a candidate for further pharmacological studies .
Industry
- Material Development : Beyond its biological applications, this compound is also utilized in the development of new materials and chemical processes, particularly in the production of specialty chemicals and pharmaceuticals .
Case Studies and Research Findings
-
Antimicrobial Activity Study
Compound % Inhibition at 200 µg/ml % Inhibition at 100 µg/ml Compound A 93.41% 87.67% Compound B 75.03% 71.79% -
Antioxidant Activity Assessment
- The antioxidant properties were evaluated using the DPPH free radical scavenging method. Results indicated that certain derivatives showed significant antioxidant activity, suggesting their potential use in oxidative stress-related conditions.
Sample % Inhibition at 200 µg/ml % Inhibition at 100 µg/ml Ascorbic Acid 96.83% 97.68% Compound C 79.12% 82.17% - Pharmacological Studies
Mechanism of Action
The mechanism of action of 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide moiety can also bind to specific enzymes, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
*Calculated based on analogous structures in evidence.
Key Observations:
Substituent Effects: The morpholin-4-yl group in the target compound provides stronger electron-donating effects compared to dimethylamino (C₃H₈N) or bromo (Br) substituents, altering electronic distribution and reactivity .
Solubility and Stability :
- Morpholine-containing derivatives (e.g., target compound and ) exhibit enhanced solubility in polar solvents compared to brominated analogs like 2-(4-Bromobenzenesulfonamido)acetic acid .
- The sulfanyl group in may confer redox sensitivity, unlike the sulfonamido group in the target compound, which is more stable under oxidative conditions .
Crystallographic Behavior :
- Crystal structures of sulfonamido-acetic acid derivatives (e.g., ) reveal that bulky substituents like bromo or morpholin-4-yl influence hydrogen-bonding networks and packing efficiency. For instance, bromo-substituted analogs form tighter lattices due to halogen bonding .
Application and Reactivity Comparisons
Physicochemical Data
Table 3: Experimental Data from Literature
*Estimated based on structural analogs.
Biological Activity
2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid, also known by its CAS number 742119-98-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a morpholine ring and a nitro group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₁₅N₃O₇S
- Molecular Weight : 345.33 g/mol
- CAS Number : 742119-98-8
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways and modulate cellular signaling processes. Notably, sulfonamide compounds are known for their role as inhibitors of protein tyrosine kinases (PTKs), which are crucial in various cellular functions including proliferation, differentiation, and survival.
Enzyme Inhibition
Research indicates that this compound may selectively inhibit the Src family of tyrosine kinases, which are implicated in cancer progression and metastasis. By blocking these kinases, the compound can potentially reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents .
Antitumor Activity
A study investigated the combined effects of this compound with other anticancer agents. The results showed a synergistic effect in inhibiting cell proliferation in various cancer cell lines, suggesting that this compound could be used as an adjunct therapy in cancer treatment.
Anti-inflammatory Effects
In addition to its antitumor properties, preliminary data suggest that this compound exhibits anti-inflammatory activity. It appears to modulate inflammatory cytokine production, which may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
| Study | Findings |
|---|---|
| Antitumor Synergy Study | Demonstrated enhanced inhibition of tumor cell growth when combined with standard chemotherapy agents. |
| Inflammation Modulation | Showed reduction in pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases. |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, highlighting how modifications can enhance their biological efficacy. The incorporation of the morpholine moiety has been linked to increased potency against specific targets within cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via sulfonamide coupling between a morpholine-substituted nitrobenzenesulfonyl chloride and glycine derivatives. Hydrolysis of ester intermediates (e.g., methyl esters) under basic conditions is a critical step, as demonstrated in analogous sulfonamido acetic acid syntheses . Optimization involves adjusting solvent polarity (e.g., aqueous ethanol), temperature (60–80°C), and stoichiometric ratios of reagents. Computational reaction path searches (e.g., quantum chemical calculations) can narrow down optimal conditions, as proposed by ICReDD’s integrated computational-experimental framework .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodology : Single-crystal X-ray diffraction is definitive for confirming bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks involving the sulfonamide group and morpholine ring) . Complementary techniques include:
- NMR : H/C NMR to verify proton environments and electronic effects from the nitro group.
- FT-IR : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) confirm sulfonamide formation .
Q. What are the common impurities encountered during synthesis, and how are they identified and separated?
- Methodology : Unreacted sulfonyl chloride or glycine derivatives are typical impurities. Reverse-phase HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) can monitor reaction progress. Recrystallization from ethanol/water mixtures improves purity, as demonstrated in structurally related sulfonamides .
Q. What are the solubility properties of this compound in various solvents, and how does this affect its application in reaction media?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s sulfonamide and nitro groups. Aqueous solubility is pH-dependent, with deprotonation at high pH (>10). Solvent selection impacts reaction efficiency in nucleophilic substitutions or coupling reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and optimal synthesis pathways for this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) model transition states and activation energies for key steps like sulfonamide formation. ICReDD’s approach combines these with machine learning to prioritize reaction conditions (e.g., catalysts, solvents) and reduce trial-and-error experimentation . For example, the nitro group’s electron-withdrawing effect can be quantified to predict its impact on sulfonamide nucleophilicity.
Q. How does the electronic effect of the nitro group influence the sulfonamide’s reactivity in nucleophilic substitution reactions?
- Methodology : The nitro group at the 3-position withdraws electron density via resonance, activating the sulfonamide sulfur for nucleophilic attack. Substituent effects can be studied using Hammett plots or computational electrostatic potential maps. Comparative studies with non-nitrated analogs (e.g., 4-morpholinylbenzenesulfonamides) reveal enhanced reactivity in SNAr reactions .
Q. What strategies resolve contradictions in catalytic activity data when this compound is used as an intermediate in heterocyclic synthesis?
- Methodology : Discrepancies in catalytic efficiency (e.g., in triazolothiadiazine synthesis) may arise from varying reaction media or byproduct inhibition. Design of Experiments (DoE) approaches systematically test variables (e.g., temperature, catalyst loading). LC-MS/MS monitors intermediate stability, while kinetic studies identify rate-limiting steps .
Q. How does the morpholine ring’s conformation impact the compound’s molecular interactions in crystal packing or supramolecular assemblies?
- Methodology : X-ray crystallography shows that the morpholine ring adopts a chair conformation, facilitating hydrogen bonding between the sulfonamide NH and acetic acid oxygen. These interactions stabilize layered crystal structures, which can be compared to analogs with bulkier substituents (e.g., piperazine) to assess packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
